3-Chloro-6-phenoxypyridazine
Overview
Description
3-Chloro-6-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a chlorine atom at the third position and a phenoxy group at the sixth position
Scientific Research Applications
3-Chloro-6-phenoxypyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its biological activity against various pests and weeds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which this compound belongs, have been studied for their potential as herbicides and anticancer agents .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets and cause significant changes . For instance, some pyridazine derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Given its potential as a herbicide and anticancer agent, it’s likely that it affects pathways related to cell growth and division .
Result of Action
As mentioned earlier, some pyridazine derivatives have been found to cause cell cycle arrest and apoptosis in cancer cells . As a potential herbicide, it may inhibit plant growth .
Biochemical Analysis
Cellular Effects
3-Chloro-6-phenoxypyridazine has been found to have significant effects on various types of cells. For instance, it has been reported to have herbicidal effects on radish and millet
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-6-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired product .
Another method involves the catalytic dehalogenation of 3-phenoxy-6-chloropyridazines. This process can be carried out using catalysts such as palladium or Raney nickel in an ammoniacal ethanol solution at moderate temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxy-6-chloropyridazine
- 3-Chloro-6-(2,6-dichlorophenoxy)pyridazine
- 4-Phenoxypyridazine
Uniqueness
3-Chloro-6-phenoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-6-phenoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVVMGVIGYPNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328034 | |
Record name | 3-Chloro-6-phenoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1490-44-4 | |
Record name | 3-Chloro-6-phenoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.